molecular formula C13H12O3 B158361 3-butyryl-2H-chromen-2-one CAS No. 1846-73-7

3-butyryl-2H-chromen-2-one

Cat. No.: B158361
CAS No.: 1846-73-7
M. Wt: 216.23 g/mol
InChI Key: HMTUJOLTTSWOHC-UHFFFAOYSA-N
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Description

3-butyryl-2H-chromen-2-one is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .


Synthesis Analysis

This compound can be synthesized from 3-bromoacetylcoumarin, which is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The α-bromocarbonyl moiety present in the compound shows high reactivity towards nucleophilic displacement reactions .


Molecular Structure Analysis

The molecular structure of this compound is derived from quantum chemical calculations and compared with the experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .


Chemical Reactions Analysis

This compound exhibits reactivity in several chemical reactions. For instance, it reacts with malononitrile in the presence of ammonium acetate to give 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile . This reaction involves an initial Knoevenagel condensation followed by hydrolysis of the α-bromo group into an OH moiety .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 216.23 and a molecular formula of C13H12O3 .

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed environmentally friendly synthesis methods involving 3-butyryl-2H-chromen-2-one derivatives. For instance, a visible light-induced, catalyst-free synthesis of chromene derivatives using water–ethanol mixtures has been demonstrated, highlighting a green, eco-friendly approach for synthesizing chromene derivatives under mild conditions without the need for catalysts, showcasing the compound's role in sustainable chemistry (Yadav et al., 2015).

Catalytic Applications

The compound's utility extends to catalyzed cycloaddition reactions for synthesizing chromen-2-one derivatives with high regio- and stereo-selectivities. These methods offer mild reaction conditions, showcasing the compound's versatility in creating biologically active derivatives through efficient synthetic procedures (Wang et al., 2012).

Novel Synthesis Protocols

Novel one-pot synthesis methods have been reported, such as the efficient synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, illustrating the compound's role in facilitating multi-component reactions leading to high-yield products. This underscores the compound's importance in synthetic organic chemistry for generating complex molecules efficiently (Alizadeh & Ghanbaripour, 2013).

Photoreactions and Domino Routes

The compound has also been utilized in photochemical synthesis, such as the synthesis of pyrano[2,3-c]chromen-2(3H)-ones via intramolecular Paterno-Buchi reactions, highlighting its potential in photoinduced organic synthesis (Jindal et al., 2014). Moreover, InCl3 catalyzed domino routes to 2H-chromene-2-ones have been developed, illustrating the compound's utility in catalyzed reactions under solvent-free conditions for the synthesis of chromen-2-ones with varied substitutions (Verma et al., 2012).

Properties

IUPAC Name

3-butanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTUJOLTTSWOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379087
Record name 3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-73-7
Record name 3-(1-Oxobutyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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